

Spectral Data Analysis of 4-Methoxypiperidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-methoxypiperidine
Hydrochloride

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This technical guide provides a comprehensive overview of the spectral data for **4-methoxypiperidine hydrochloride** (CAS RN: 4045-25-4), a key intermediate in pharmaceutical synthesis.^[1] Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide combines available data for the free base with predicted and representative data for the hydrochloride salt, based on established spectroscopic principles and data from analogous compounds.

Compound Information

Property	Value
Chemical Name	4-Methoxypiperidine hydrochloride
Synonyms	4-Methoxy-piperidine HCl
CAS Number	4045-25-4
Molecular Formula	C6H14CINO
Molecular Weight	151.63 g/mol ^{[2][3]}
Appearance	White to off-white solid

Mass Spectrometry (MS)

Mass spectrometry of the free base, 4-methoxypiperidine, typically shows a protonated molecular ion ($[M+H]^+$) at an m/z of 116.^[4] For the hydrochloride salt, under appropriate ionization conditions (e.g., electrospray ionization), the primary observation would be the detection of the free base after the loss of HCl.

Table 1: Mass Spectrometry Data

Ion	m/z (expected)	Notes
$[C_6H_{13}NO + H]^+$	116	Corresponds to the protonated free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **4-methoxypiperidine hydrochloride** are not readily available in the public domain. However, based on the known spectra of similar piperidine derivatives and the chemical structure, a predicted set of chemical shifts for 1H and ^{13}C NMR can be provided. The presence of the hydrochloride salt will lead to a downfield shift of the protons and carbons near the nitrogen atom due to the electron-withdrawing effect of the protonated amine.

Table 2: Predicted 1H NMR Spectral Data

Solvent: D_2O

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6 - 3.8	m	1H	H-4
~3.4 - 3.6	m	2H	H-2e, H-6e
~3.3	s	3H	-OCH ₃
~3.0 - 3.2	m	2H	H-2a, H-6a
~2.1 - 2.3	m	2H	H-3e, H-5e
~1.8 - 2.0	m	2H	H-3a, H-5a

Table 3: Predicted ¹³C NMR Spectral DataSolvent: D₂O

Chemical Shift (ppm)	Assignment
~75	C-4
~55	-OCH ₃
~45	C-2, C-6
~30	C-3, C-5

Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxypiperidine hydrochloride** is expected to show characteristic absorption bands for the amine salt, C-O, and C-H bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3000	Strong	N-H stretch (amine salt)
2950-2850	Medium-Strong	C-H stretch (aliphatic)
1580-1650	Medium	N-H bend
1450-1470	Medium	C-H bend
1080-1150	Strong	C-O stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-methoxypiperidine hydrochloride** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **4-methoxypiperidine hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

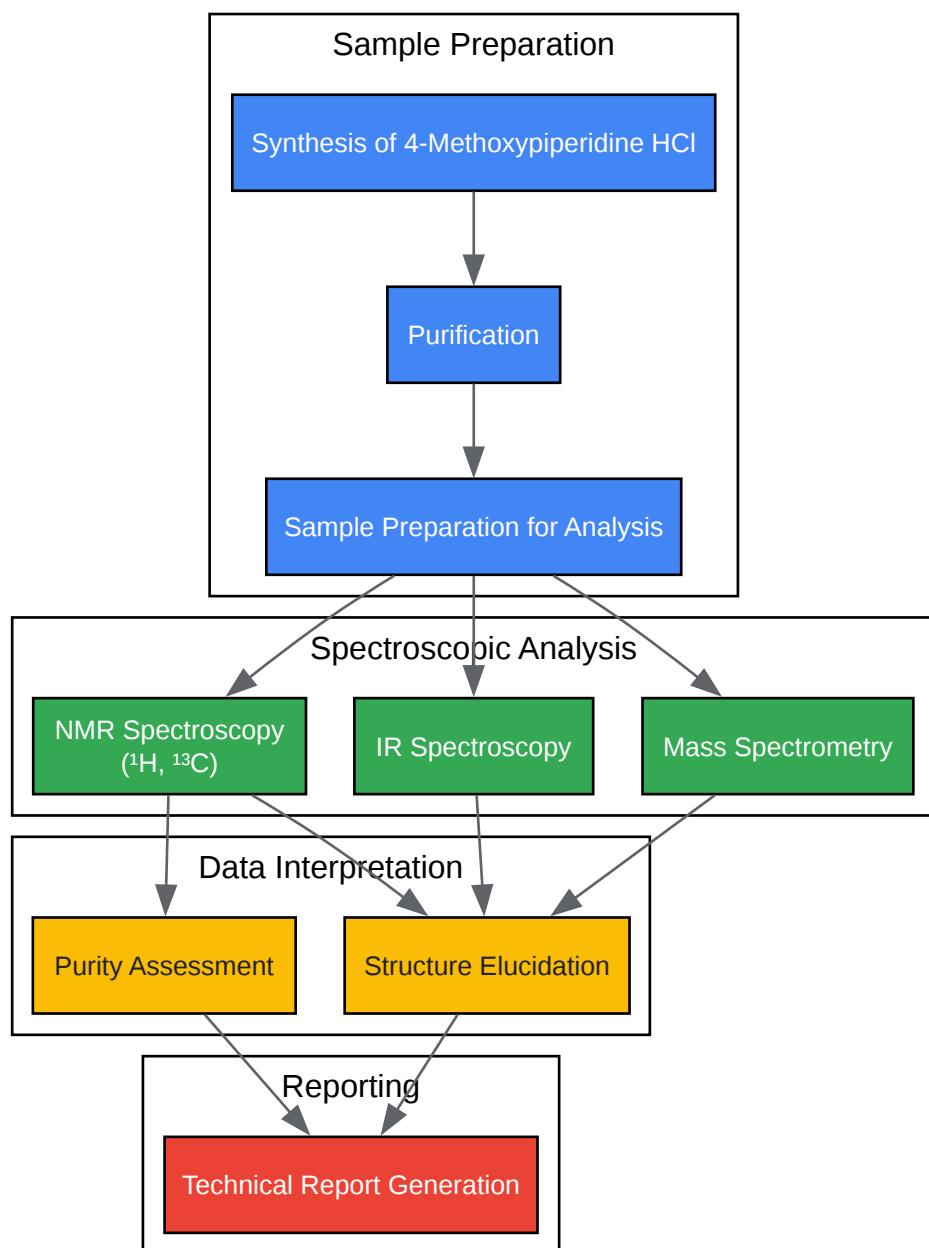
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment should be recorded first.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-methoxypiperidine hydrochloride** in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like **4-methoxypiperidine hydrochloride**.



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Caption: Workflow for the Synthesis and Spectral Characterization of **4-Methoxypiperidine Hydrochloride**.

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